molecular formula C8H6N2O3 B598001 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1204476-01-6

4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B598001
CAS No.: 1204476-01-6
M. Wt: 178.147
InChI Key: IHUVCZHNKQSWTK-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A similar compound with a different functional group.

    4-Hydroxy-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Lacks the hydroxy group.

Uniqueness

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is C8H6N2O3C_8H_6N_2O_3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Weight : 178.15 g/mol
  • CAS Number : 1204476-01-6
  • Structure : The compound features a hydroxy group and a carboxylic acid group, contributing to its unique reactivity and biological properties.

This compound acts primarily through enzyme inhibition. It is believed to interact with specific molecular targets, blocking enzymatic activity by binding to their active sites. This mechanism underlies its potential therapeutic applications in various diseases.

1. Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of ovarian and breast cancer cells while displaying limited toxicity towards non-cancerous cells. The structure-activity relationship (SAR) analysis highlights that modifications in the substituents at specific positions can enhance anticancer efficacy .

2. Antiviral Properties

Some studies have explored the antiviral potential of pyrrolo[2,3-b]pyridine derivatives against HIV-1. Notably, compounds with specific substituents demonstrated moderate inhibitory activity on HIV replication, with certain derivatives achieving an effective concentration (EC50) below 10 µM .

3. Antidiabetic Effects

Investigations into the insulin-sensitizing properties of these compounds have revealed that certain derivatives can enhance insulin sensitivity in adipocytes significantly. For example, a study reported that specific modifications in the phenoxy substituent led to increased insulin sensitivity by 7.4% to 37.4% in response to insulin stimulation .

Case Study 1: Anticancer Activity

A study conducted by Kalai et al. synthesized a novel compound based on the pyrrolo[2,3-b]pyridine scaffold and evaluated its cytotoxicity against ovarian cancer cells. The results indicated moderate cytotoxicity with an IC50 value suggesting potential for further development as an anticancer agent .

Case Study 2: Antiviral Activity

In another investigation focused on anti-HIV activity, several derivatives were tested for their ability to inhibit viral replication in vitro. The most promising compound exhibited an EC50 value of 1.65 µM against HIV-1, demonstrating significant antiviral potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameFunctional GroupsNotable Activity
1H-Pyrrolo[2,3-b]pyridineNoneLimited biological activity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxyModerate enzyme inhibition
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidCarboxylic AcidAntitumor activity

The presence of both hydroxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-1-2-9-7-4(6)3-5(10-7)8(12)13/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUVCZHNKQSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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